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molecular formula C10H8O2S B074233 6-Methylbenzo[b]thiophene-2-carboxylic acid CAS No. 1467-86-3

6-Methylbenzo[b]thiophene-2-carboxylic acid

Cat. No. B074233
M. Wt: 192.24 g/mol
InChI Key: KQRBOHOKLNORTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08431684B2

Procedure details

A suspension of palladium on 5% wet charcoal (50% water) (1.065 g) and ammonium formate (2.52 g) in methanol (30 ml) is stirred for 20 minutes in an inert atmosphere; a solution of 2.52 g of ammonium formate in 5 ml of water and a solution consisting of 2.26 g of 3-chloro-6-methyl-benzo[b]thiophene-2-carboxylic acid (18), 70 ml of methanol and 10 ml of 1N NaOH is then added. The mixture is kept under reflux stirring in an inert atmosphere for 15 hours. 0.425 g of Pd/C (5% wet) is then added, and the reaction mixture is again maintained under reflux for 24 hours. The mixture is then cooled, diluted with methanol, filtered through a Celite bed, and the catalyst is washed with further methanol. The filtrate is then evaporated until dry at low pressure and the residue treated with 70 ml of 1N HCl and 250 ml of ethyl acetate. The organic phase is washed with brine (3×) and evaporated until dry, to obtain 1.82 g of compound (1) in the form of a white solid; HPLC purity=98.2%, yield=94.7%.
Name
Quantity
0.425 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
2.52 g
Type
reactant
Reaction Step Three
Quantity
2.26 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
1.065 g
Type
reactant
Reaction Step Eight
Quantity
2.52 g
Type
reactant
Reaction Step Eight
Quantity
30 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Yield
94.7%

Identifiers

REACTION_CXSMILES
C.C([O-])=O.[NH4+].Cl[C:7]1[C:8]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][C:9]=2[S:10][C:11]=1[C:12]([OH:14])=[O:13].[OH-].[Na+]>CO.O.[Pd]>[CH3:19][C:16]1[CH:17]=[CH:18][C:8]2[CH:7]=[C:11]([C:12]([OH:14])=[O:13])[S:10][C:9]=2[CH:15]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.425 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
2.52 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Four
Name
Quantity
2.26 g
Type
reactant
Smiles
ClC=1C2=C(SC1C(=O)O)C=C(C=C2)C
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
1.065 g
Type
reactant
Smiles
C
Name
Quantity
2.52 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 20 minutes in an inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then added
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
stirring in an inert atmosphere for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is again maintained
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled
FILTRATION
Type
FILTRATION
Details
filtered through a Celite bed
WASH
Type
WASH
Details
the catalyst is washed with further methanol
CUSTOM
Type
CUSTOM
Details
The filtrate is then evaporated
CUSTOM
Type
CUSTOM
Details
until dry at low pressure
ADDITION
Type
ADDITION
Details
the residue treated with 70 ml of 1N HCl and 250 ml of ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with brine (3×)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
until dry

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC=1C=CC2=C(SC(=C2)C(=O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
YIELD: PERCENTYIELD 94.7%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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